molecular formula C13H12BrNO2 B2539408 3-bromo-N-(2-(furan-3-yl)ethyl)benzamide CAS No. 1428372-04-6

3-bromo-N-(2-(furan-3-yl)ethyl)benzamide

Cat. No. B2539408
CAS RN: 1428372-04-6
M. Wt: 294.148
InChI Key: BJDNKZKZYJBGKM-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(furan-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has a furan-3-yl group attached to the ethyl chain. The presence of the bromo group in this compound makes it an important intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Substitution of Furan Derivatives

  • Efficient Synthesis Techniques : A significant application is the development of efficient synthesis methods for furan derivatives. For instance, the synthesis of 2-bromo-3-aroyl-benzo[b]furans from readily accessible precursors showcases the utility of the bromo group as a synthetic handle. This method facilitates various palladium-mediated couplings and direct nucleophilic substitutions, allowing for the creation of a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).

Antimicrobial Activity

  • Biological Activities : Certain furan derivatives have been synthesized to explore their antimicrobial properties. For example, ethyl(3-aryl-2-bromo)propanoate reacts with furan-based thiosemicarbazones, leading to compounds that exhibit antimicrobial activity. This approach has identified specific derivatives with promising biological activities (Цялковский et al., 2005).

Novel Synthetic Pathways and Applications

  • Creation of Complex Furan Structures : Research has also focused on synthesizing complex furan-based structures for potential application in drug discovery and material science. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This highlights the potential of furan derivatives as building blocks for pharmaceuticals (Siddiqa et al., 2022).

Exploration of Furan Derivatives in Material Science

  • Material Science and Fluorescence : The modification of molecular structures to regulate excited-state intramolecular proton and charge transfer characteristics in furan derivatives offers promising applications in fluorescence sensing and imaging. This manipulation aims to improve molecular properties for the development of fluorescent probes and organic radiation scintillators (Han et al., 2018).

properties

IUPAC Name

3-bromo-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-12-3-1-2-11(8-12)13(16)15-6-4-10-5-7-17-9-10/h1-3,5,7-9H,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNKZKZYJBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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